molecular formula C28H19NO B020594 Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- CAS No. 19968-81-1

Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-

Cat. No. B020594
CAS RN: 19968-81-1
M. Wt: 385.5 g/mol
InChI Key: JHOURCPNVYPMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a type of dispiro compound, which is a class of organic compounds that have two spiro centers in their structure.

Mechanism Of Action

The mechanism of action of Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- is not well understood. However, it is believed that the oxazoline ring in the structure of Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- plays an important role in its functional properties. The oxazoline ring can act as a donor or acceptor of electrons, depending on the environment. This property makes Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- a versatile material that can be used in various applications.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-. However, some studies have shown that it has low toxicity and is biocompatible. This makes it a promising material for biomedical applications such as drug delivery and tissue engineering.

Advantages And Limitations For Lab Experiments

The advantages of using Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- in lab experiments are its versatility and ease of synthesis. It can be easily synthesized using simple synthetic routes and can be modified to obtain other functional materials. However, its limitations include its limited solubility in common solvents and its relatively high cost compared to other organic materials.

Future Directions

There are several future directions for research on Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-. Some of these include:
1. Synthesis of new derivatives of Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- with improved functional properties.
2. Investigation of the mechanism of action of Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- using computational methods and spectroscopic techniques.
3. Development of new applications for Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- in areas such as biomedicine, energy, and sensing.
4. Optimization of the synthesis method for Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- to reduce its cost and improve its scalability.
Conclusion:
In conclusion, Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- is a versatile and promising material that has potential applications in various fields. Its synthesis method is relatively simple, and it can be easily modified to obtain other functional materials. Further research is needed to fully understand its mechanism of action and to develop new applications for this compound.

Synthesis Methods

The synthesis of Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- involves the reaction of 2-methyl-9,9-dioxo-9λ^4-fluorene-4-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of the oxazoline ring, which is an important structural feature of Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-. The final product is obtained by the reaction of the oxazoline intermediate with 9,9-dioxo-9λ^4-fluorene-4-carbaldehyde in the presence of a Lewis acid catalyst.

Scientific Research Applications

Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl- has potential applications in various fields such as organic electronics, optoelectronics, and materials science. In organic electronics, it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In optoelectronics, it can be used as a fluorescent material in organic light-emitting diodes (OLEDs) and as a photosensitizer in dye-sensitized solar cells (DSSCs). In materials science, it can be used as a building block for the synthesis of other functional materials.

properties

CAS RN

19968-81-1

Product Name

Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-

Molecular Formula

C28H19NO

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C28H19NO/c1-18-29-27(23-14-6-2-10-19(23)20-11-3-7-15-24(20)27)28(30-18)25-16-8-4-12-21(25)22-13-5-9-17-26(22)28/h2-17H,1H3

InChI Key

JHOURCPNVYPMNT-UHFFFAOYSA-N

SMILES

CC1=NC2(C3=CC=CC=C3C4=CC=CC=C42)C5(O1)C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC1=NC2(C3=CC=CC=C3C4=CC=CC=C42)C5(O1)C6=CC=CC=C6C7=CC=CC=C57

synonyms

2'-Methyldispiro[9H-fluorene-9,4'-[2]oxazoline-5',9''-[9H]fluorene]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.